1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxyethyl group, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction. This involves the reaction of the cyclohexane ring with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Oxidation to Form the Ketone: The introduction of the ketone group can be achieved through oxidation reactions. For example, the cyclohexane ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the compound is treated with carbon dioxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, 2-methoxyethyl chloride.
Esterification: Alcohols, acid catalysts.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Esterification: Esters.
Scientific Research Applications
1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the ketone and carboxylic acid, can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Similar structure but lacks the methoxyethyl and ketone groups.
4-Oxocyclohexane-1-carboxylic acid: Similar structure but lacks the methoxyethyl group.
1-(2-Methoxyethyl)-cyclohexane: Similar structure but lacks the ketone and carboxylic acid groups.
Uniqueness: 1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of all three functional groups: methoxyethyl, ketone, and carboxylic acid. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2228313-99-1 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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